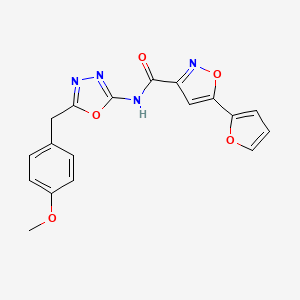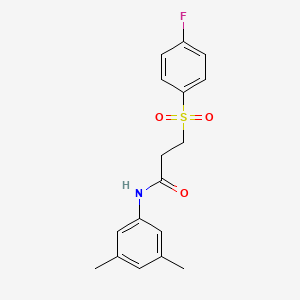![molecular formula C8H12O3 B2549084 5-Oxaspiro[3.4]octane-2-carboxylic acid CAS No. 1374658-88-4](/img/structure/B2549084.png)
5-Oxaspiro[3.4]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxaspiro[3.4]octane-2-carboxylic acid is a spirocyclic compound, which is a type of bicyclic organic compound that includes a lactone ring. The spirocyclic structure is characterized by a quaternary carbon atom that is shared between two rings. In this case, one of the rings is an oxaspiro ring, which contains an oxygen atom. The presence of the carboxylic acid group indicates that this compound has acidic properties and can participate in various chemical reactions.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been demonstrated through various methods. For instance, the [3+2] cycloaddition of methylenelactams with nitrones has been used to obtain 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, which are structurally similar to 5-Oxaspiro[3.4]octane-2-carboxylic acid . Another method involves the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite to ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, followed by further transformations . These methods highlight the versatility of spirocyclic compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds can vary significantly depending on the substituents and the size of the rings. For example, the envelope conformations of the isoxazolidine rings in the synthesized 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives lead to different orientations of the substituents, which can be pseudo-axial or pseudo-equatorial . The determination of configurations in similar compounds, such as 4-Aryl-1-oxaspiro(2,5)octane-2-nitriles, has been achieved using 1H-NMR spectroscopy .
Chemical Reactions Analysis
Spirocyclic compounds like 5-Oxaspiro[3.4]octane-2-carboxylic acid can undergo a variety of chemical reactions. For instance, 2-Aryl-1-oxaspiro(2,5)octa-4-ones have been reacted with thiourea to yield hydroxy cyclohexanone derivatives, which can be further cyclized into quinazolines and their derivatives . These reactions demonstrate the reactivity of the spirocyclic framework and its potential for generating complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of heteroatoms, such as oxygen in the oxaspiro ring, and functional groups like carboxylic acids, nitriles, and esters, can affect properties such as solubility, boiling point, and reactivity. The stereochemistry of the spirocyclic center also plays a crucial role in determining the compound's physical properties and its interaction with other molecules. Detailed analysis of these properties requires experimental data, which is not provided in the abstracts but can be inferred based on the structural characteristics of the compounds mentioned .
Applications De Recherche Scientifique
Synthesis and Properties
- 5-Oxaspiro[3.4]octane-2-carboxylic acid derivatives have been used in the synthesis of various compounds. For instance, the transformation of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite to ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate has been achieved, leading to further synthesis of thiazoles (Kuroyan, Pogosyan, & Grigoryan, 1991).
Electrophile Amination
- 5-Oxaspiro[3.4]octane-2-carboxylic acid derivatives have also been used in electrophilic amination processes. The reactions with malonic and cyanoacetic acid derivatives lead to the formation of various compounds, demonstrating the versatility of these derivatives in chemical synthesis (Andreae, Schmitz, Wulf, & Schulz, 1992).
Catalytic Oxidation
- The derivatives of 5-Oxaspiro[3.4]octane-2-carboxylic acid have been explored for their catalytic properties. For example, in the oxidation of alcohols to carbonyl compounds using molecular oxygen, these compounds have shown efficiency, indicating their potential in catalytic processes (Iwahama et al., 2000).
Supramolecular Aggregation
- Studies on the crystal structures of hydroxycarboxylic acid derivatives, including those related to 5-Oxaspiro[3.4]octane-2-carboxylic acid, have revealed insights into their supramolecular structures. This is crucial for understanding the physical and chemical properties of these compounds (Foces-Foces et al., 2005).
Synthesis and Structure Analysis
- The synthesis and structural analysis of derivatives, such as diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, provide valuable information for the development of new compounds and applications in various fields of chemistry (Kuroyan, Pogosyan, Grigoryan, Aleksanyan, Karapetyan, Lindeman, & Struchkov, 1991).
Enzymatic Detoxification
- The stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes, a motif common in many biologically active spiroepoxide compounds, highlights the role of 5-Oxaspiro[3.4]octane-2-carboxylic acid derivatives in enzymatic detoxification processes (Weijers, Könst, Franssen, & Sudhölter, 2007).
Drug Discovery Modules
- New classes of thia/oxa-azaspiro[3.4]octanes, synthesized through robust and step-economic routes, have been designed to act as multifunctional and structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).
Cycloaddition Reactions
- Spirocyclic compounds constructed between β-lactam and 1,3-dioxolan-4-one have been synthesized through cycloaddition reactions involving 5-Oxaspiro[3.4]octane-2-carboxylic acid derivatives, demonstrating their utility in creating complex molecular architectures (Tsuno, Kondo, & Sugiyama, 2006).
Decarboxylation Studies
- The study of the rates of decarboxylation of derivatives like 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid offers insights into their chemical reactivity and potential applications in synthetic chemistry (Bigley & May, 1969).
Mild Steel Corrosion Inhibition
- Spirocyclopropane derivatives, including those related to 5-Oxaspiro[3.4]octane-2-carboxylic acid, have been studied for their potential in inhibiting mild steel corrosion in acidic solutions, highlighting their applicability in materials science (Chafiq et al., 2020).
Propriétés
IUPAC Name |
5-oxaspiro[3.4]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-4-8(5-6)2-1-3-11-8/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQYNEIRTGISNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)C(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxaspiro[3.4]octane-2-carboxylic acid | |
CAS RN |
1374658-88-4 |
Source


|
| Record name | 5-oxaspiro[3.4]octane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2549001.png)
![4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2549003.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2549006.png)
![2,4-Dimethyl-6-[(2-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549007.png)

![N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2549013.png)
![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2549014.png)
![tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2549015.png)
![Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2549018.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2549021.png)

![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one](/img/structure/B2549024.png)